3-Fluoro-4-(1-hydrazinylethyl)phenol
Description
3-Fluoro-4-(1-hydrazinylethyl)phenol is a fluorinated phenolic compound featuring a hydrazinyl-substituted ethyl group at the para position of the aromatic ring. The hydrazinyl moiety (-NH-NH₂) introduces unique chemical reactivity, enabling participation in hydrogen bonding, coordination chemistry, and condensation reactions. This structural motif is often exploited in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its ability to mimic peptide bonds or interact with biological targets .
Properties
CAS No. |
1314923-22-2 |
|---|---|
Molecular Formula |
C8H11FN2O |
Molecular Weight |
170.18 |
IUPAC Name |
3-fluoro-4-(1-hydrazinylethyl)phenol |
InChI |
InChI=1S/C8H11FN2O/c1-5(11-10)7-3-2-6(12)4-8(7)9/h2-5,11-12H,10H2,1H3 |
InChI Key |
KFKSRZNKMRYXAW-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=C(C=C1)O)F)NN |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrazinylethyl derivative: Polar hydrazine group enhances solubility in polar solvents (e.g., water, ethanol) but reduces logP (~1.5 predicted).
- Trifluoromethyl derivative (CAS 219581-07-4) : High lipophilicity (logP ~2.8) due to CF₃; melting point 102–104°C .
- Octyloxy derivative (CAS 108542-40-1) : Extremely lipophilic (logP ~4.2); solid at room temperature .
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